![molecular formula C20H19FN2O2S B2923840 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide CAS No. 946328-84-3](/img/structure/B2923840.png)
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide
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Overview
Description
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects.
Scientific Research Applications
Metabolism and Disposition Insights
Research on compounds structurally related to "N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide" has provided significant insights into drug metabolism and disposition in humans. For instance, studies on N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide , a potent subtype-selective partial agonist at the γ-aminobutyric acid type A receptor complex, elucidated its metabolism and disposition following oral administration. The compound was well tolerated, showing a balanced excretion between feces and urine, indicating both renal and metabolic clearance mechanisms. This research highlights the complexity of drug metabolism, involving oxidative deamination, hydroxylation, and carbamate formation, and emphasizes the importance of renal secretion in drug disposition (Shaffer et al., 2008).
Receptor Agonist Applications
The development and characterization of receptor-specific agonists, such as TRPA1-specific agonists , have significant implications in pain management research. A novel TRPA1 agonist, 2-chloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)-N-(3-methoxypropyl)-acetamide (JT010) , was used to explore the sensation generated by isolated TRPA1 activation in humans. This research offers a new tool for validating TRPA1 antagonists regarding target engagement and for quantifying the TRPA1-dependent component in pathophysiology, bridging the gap between preclinical research and clinical trials (Heber et al., 2019).
Imaging Agent Development for Disease States
The creation of new imaging agents for positron emission tomography (PET) based on specific molecular targets offers invaluable tools for diagnosing and understanding various disease states. For example, 18F-FRP170 is a hypoxia imaging agent that underwent analysis in both healthy volunteers and lung cancer patients. Its rapid elimination and low background activity above the diaphragm, coupled with clear tumor uptake early after injection, underscore its potential as a novel therapeutic agent in diagnosing and monitoring hypoxia-related conditions (Kaneta et al., 2007).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a wide range of biological targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3238±270 °C, a density of 1199±006 g/cm3, and a vapor pressure of 0083-0522Pa at 20-50℃ . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-14-2-8-18(9-3-14)25-12-19(24)22-11-10-17-13-26-20(23-17)15-4-6-16(21)7-5-15/h2-9,13H,10-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFRJIANKHMLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide |
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